molecular formula C22H36N2O4 B6054166 1-[3-[[Methyl-[2-(oxan-4-yl)ethyl]amino]methyl]phenoxy]-3-morpholin-4-ylpropan-2-ol

1-[3-[[Methyl-[2-(oxan-4-yl)ethyl]amino]methyl]phenoxy]-3-morpholin-4-ylpropan-2-ol

Cat. No.: B6054166
M. Wt: 392.5 g/mol
InChI Key: LBIDGWLVMNWSAE-UHFFFAOYSA-N
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Description

1-[3-[[Methyl-[2-(oxan-4-yl)ethyl]amino]methyl]phenoxy]-3-morpholin-4-ylpropan-2-ol is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a morpholine ring, an oxane ring, and a phenoxy group, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-[[Methyl-[2-(oxan-4-yl)ethyl]amino]methyl]phenoxy]-3-morpholin-4-ylpropan-2-ol typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the oxane ring: This can be achieved through the cyclization of a suitable diol precursor under acidic or basic conditions.

    Introduction of the phenoxy group: This step involves the nucleophilic substitution of a halogenated phenol with an appropriate amine derivative.

    Formation of the morpholine ring: This can be accomplished through the reaction of an amine with an epoxide or a halohydrin under basic conditions.

    Final coupling: The final step involves the coupling of the intermediate compounds to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvent), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[3-[[Methyl-[2-(oxan-4-yl)ethyl]amino]methyl]phenoxy]-3-morpholin-4-ylpropan-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Halogenated derivatives in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[3-[[Methyl-[2-(oxan-4-yl)ethyl]amino]methyl]phenoxy]-3-morpholin-4-ylpropan-2-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-[3-[[Methyl-[2-(oxan-4-yl)ethyl]amino]methyl]phenoxy]-3-morpholin-4-ylpropan-2-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-[3-[[Methyl-[2-(oxan-4-yl)ethyl]amino]methyl]phenoxy]-3-morpholin-4-ylpropan-2-ol: shares similarities with other compounds containing morpholine, oxane, and phenoxy groups.

    Examples: Compounds with similar structures include those used as enzyme inhibitors, pharmaceuticals, or chemical intermediates.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

1-[3-[[methyl-[2-(oxan-4-yl)ethyl]amino]methyl]phenoxy]-3-morpholin-4-ylpropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H36N2O4/c1-23(8-5-19-6-11-26-12-7-19)16-20-3-2-4-22(15-20)28-18-21(25)17-24-9-13-27-14-10-24/h2-4,15,19,21,25H,5-14,16-18H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBIDGWLVMNWSAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC1CCOCC1)CC2=CC(=CC=C2)OCC(CN3CCOCC3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H36N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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